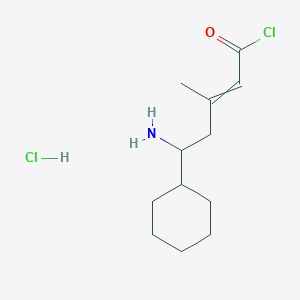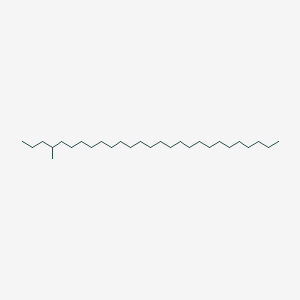
3-Ethyl-2-propyloxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-propyloxirane-2-carboxamide typically involves the formation of the oxirane ring through the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a nonaqueous solvent like chloroform or ether . The reaction proceeds through a concerted mechanism, resulting in the formation of the oxirane ring.
Industrial Production Methods
Industrial production of epoxides, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of these compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-propyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of vicinal diols.
Reduction: Reduction reactions can convert the oxirane ring into other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different products.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids like mCPBA are commonly used for the epoxidation of alkenes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the oxirane ring.
Substitution: Nucleophiles like methoxide ions can attack the less substituted carbon of the oxirane ring under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the oxirane ring typically results in the formation of vicinal diols, while nucleophilic substitution can lead to the formation of various substituted compounds.
Applications De Recherche Scientifique
3-Ethyl-2-propyloxirane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-propyloxirane-2-carboxamide involves the reactivity of the oxirane ring. The ring strain in the three-membered cyclic ether makes it highly reactive towards nucleophiles and electrophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyloxirane: Another epoxide with a similar structure but different substituents.
1,2-Epoxypropane: A simpler epoxide with a three-membered ring and two carbon atoms.
2,3-Epoxybutane: An epoxide with a four-carbon chain and an oxirane ring.
Uniqueness
3-Ethyl-2-propyloxirane-2-carboxamide is unique due to the presence of both an ethyl and a propyl group attached to the oxirane ring, as well as the carboxamide functional group.
Propriétés
Numéro CAS |
98552-74-0 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
3-ethyl-2-propyloxirane-2-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-3-5-8(7(9)10)6(4-2)11-8/h6H,3-5H2,1-2H3,(H2,9,10) |
Clé InChI |
GKNRATGPYQNCJH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(O1)CC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)











